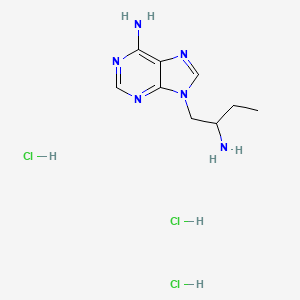
9-(2-Aminobutyl)purin-6-amine;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Studies of Analog Compounds : Studies on compounds like N-Methoxy-9-methyl-9H-purin-6-amines, which share structural similarities with 9-(2-Aminobutyl)purin-6-amine trihydrochloride, focus on the synthesis and analysis of various tautomers. Such research enhances understanding of purine derivatives' chemical properties and potential applications (Roggen & Gundersen, 2008).
Advanced Synthesis Techniques : Another study explored using phosphorus pentoxide and arylamines in synthesizing 9-aryl-9H-purin-6-amines, indicating advanced methodologies in creating complex purine derivatives (El-bayouki, Nielsen, & Pedersen, 1985).
Biological and Medicinal Research
Antibacterial Properties : Research into similar purine compounds, like 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine, has demonstrated potential antibacterial properties. This suggests that similar compounds, including 9-(2-Aminobutyl)purin-6-amine trihydrochloride, may have medicinal applications (Govori, 2017).
Acyclic Nucleotide Analogs Synthesis : Studies have focused on creating acyclic nucleotide analogues derived from N-substituted purines. Such research may be relevant to 9-(2-Aminobutyl)purin-6-amine trihydrochloride in understanding its role in nucleotide synthesis (Hocek, Masojídková, & Holý, 1997).
Chemical Analysis and Reactivity
Tautomerism and Alkylation Studies : The study of tautomeric ratios and N-alkylation in purine derivatives offers insight into the chemical behavior and potential reactivity of 9-(2-Aminobutyl)purin-6-amine trihydrochloride (Roggen et al., 2011).
Efficient Synthesis Methods : Research into efficient synthesis of purin-8-ones and their derivatives, such as 9-substituted 6-chloropurin-8-ones, can provide methodologies applicable to the synthesis of 9-(2-Aminobutyl)purin-6-amine trihydrochloride (Zhong & Li‐Ping Sun, 2010).
properties
IUPAC Name |
9-(2-aminobutyl)purin-6-amine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6.3ClH/c1-2-6(10)3-15-5-14-7-8(11)12-4-13-9(7)15;;;/h4-6H,2-3,10H2,1H3,(H2,11,12,13);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTUXHXEQFMREX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=NC2=C(N=CN=C21)N)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl3N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Aminobutyl)purin-6-amine;trihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

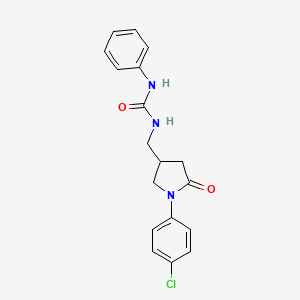
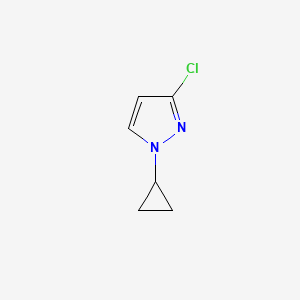
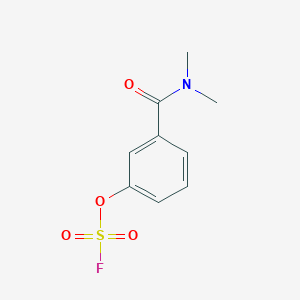
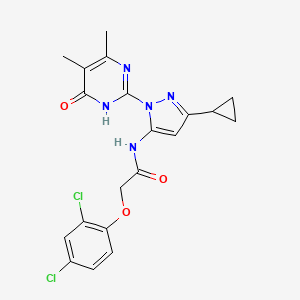
![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid](/img/structure/B2415972.png)
![2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2415975.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2415976.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2415978.png)
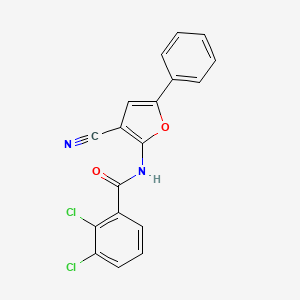
![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2415982.png)
![(2S)-4-methylsulfanyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B2415984.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)
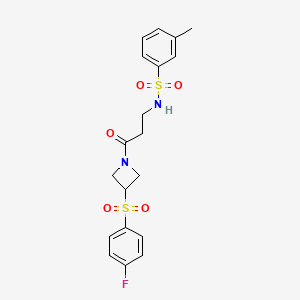
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2415987.png)